

# JNJ-63576253: A Technical Guide to its Preclinical and Clinical Pharmacology and Toxicology

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## Compound of Interest

Compound Name: JNJ-63576253

Cat. No.: B2571259

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## Abstract

**JNJ-63576253**, also known as TRC-253, is a potent, orally bioavailable, second-generation non-steroidal androgen receptor (AR) antagonist. It has been specifically developed for the treatment of castration-resistant prostate cancer (CRPC), including tumors harboring the F877L mutation in the AR ligand-binding domain, which confers resistance to first-generation anti-androgens like enzalutamide. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **JNJ-63576253**, summarizing key preclinical and clinical data. The information is intended to support further research and development efforts in the field of oncology and prostate cancer therapeutics.

## Pharmacology

### Mechanism of Action

**JNJ-63576253** is a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and the transcription of androgen-driven genes that promote tumor cell growth and survival.<sup>[1]</sup> A key feature of **JNJ-63576253** is its potent activity

against both wild-type (WT) AR and the clinically relevant F877L mutant AR, which can convert first-generation antagonists into agonists.[\[2\]](#)

## In Vitro Activity

The potency of **JNJ-63576253** has been demonstrated in various in vitro assays.

Assay Type	Cell Line/Target	IC50 (nM)	Reference
Androgen Receptor Binding	Wild-Type AR	54	<a href="#">[3]</a>
Androgen Receptor Binding	F877L Mutant AR	37	<a href="#">[3]</a>
Cell Proliferation	VCaP	265	<a href="#">[3]</a>
AR-mediated transactivation	LNCaP F877L reporter	99	<a href="#">[4]</a>

## In Vivo Efficacy

Preclinical studies in mouse xenograft models of human prostate cancer have demonstrated the in vivo anti-tumor activity of **JNJ-63576253**.

Animal Model	Treatment	Outcome	Reference
LNCaP SRα F877L tumor-bearing mice	30 mg/kg, p.o. once daily for 72 days	Significant tumor growth inhibition	<a href="#">[3]</a>
Mice with androgen-sensitive organs	30 mg/kg, p.o. once daily for 10 days	Inhibition of androgen-sensitive organ growth	<a href="#">[3]</a>

## Pharmacokinetics

Pharmacokinetic properties of **JNJ-63576253** have been characterized in mice.

Parameter	Value	Species	Route	Reference
Oral Bioavailability (F)	45%	Mouse	p.o.	[3]
Cmax	0.66 µM	Mouse	10 mg/kg p.o.	[3]
AUClast	4.9 µg·h/mL	Mouse	10 mg/kg p.o.	[3]
Half-life (T1/2)	5.99 h	Mouse	2 mg/kg i.v.	[3]
Clearance (CL)	15.0 mL/min/kg	Mouse	2 mg/kg i.v.	[3]
Volume of Distribution (Vdss)	6.11 L/kg	Mouse	2 mg/kg i.v.	[3]
Human Liver Microsomal Stability (T1/2)	>180 min	Human	In Vitro	[3]

## Toxicology and Safety

A key driver in the development of **JNJ-63576253** was the mitigation of a bioactivation pathway associated with hepatotoxicity in a predecessor compound.[2] While comprehensive preclinical toxicology data is not publicly available, the focus on avoiding this liability suggests a favorable early safety profile in this regard.

Information on the clinical safety of **JNJ-63576253** is available from a Phase 1/2A clinical trial (NCT02987829) in patients with metastatic castration-resistant prostate cancer.[5]

### Key Clinical Safety Findings:

- Dose-Limiting Toxicity: Grade 3 QTcF prolongation was observed at a dose of 320 mg daily. [5]
- Recommended Phase 2 Dose (RP2D): 280 mg daily was selected based on safety and pharmacokinetic data.[5]
- Other Drug-Related Adverse Events (≥ Grade 2):

- QTcF prolongation
- Elevated lipase
- Fatigue
- Arthralgia
- Diarrhea
- Decreased platelet count[5]

No drug-related serious adverse events were reported in the Phase 1 portion of the study.[5]

## Experimental Protocols

Detailed, compound-specific experimental protocols for **JNJ-63576253** are not publicly available. The following are representative methodologies for the key assays used in the evaluation of such compounds.

### Androgen Receptor Competitive Binding Assay (Representative Protocol)

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

- Materials:
  - Test compound (**JNJ-63576253**)
  - Radiolabeled ligand (e.g., [3H]-Mibolerone)
  - Recombinant human androgen receptor
  - Assay buffer
  - Scintillation fluid

- Filter plates and scintillation counter
- Procedure:
  - A dilution series of the test compound is prepared.
  - The test compound dilutions, radiolabeled ligand, and androgen receptor are incubated together in the assay buffer.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The bound and free radioligand are separated by filtration.
  - The amount of bound radioligand is quantified by scintillation counting.
  - The IC<sub>50</sub> value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

## LNCaP F877L Xenograft Model (Representative Protocol)

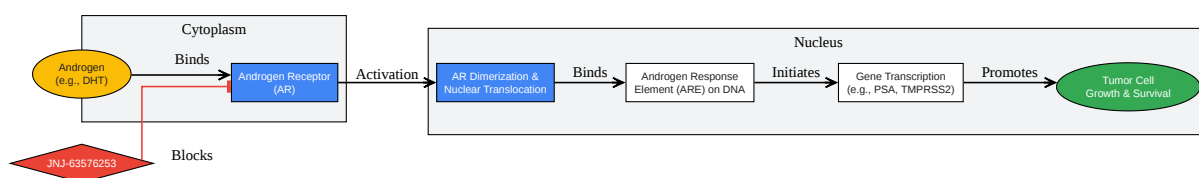
This in vivo model assesses the anti-tumor efficacy of a compound in a castration-resistant prostate cancer model with a specific resistance mutation.

- Cell Culture: LNCaP cells engineered to express the F877L mutant androgen receptor are cultured in appropriate media.
- Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Implantation: A suspension of LNCaP F877L cells is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
- Drug Administration: **JNJ-63576253** is formulated in a suitable vehicle (e.g., 20% HPBCD) and administered orally at the desired dose and schedule.<sup>[4]</sup> The control group receives the vehicle alone.

- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

## Visualizations

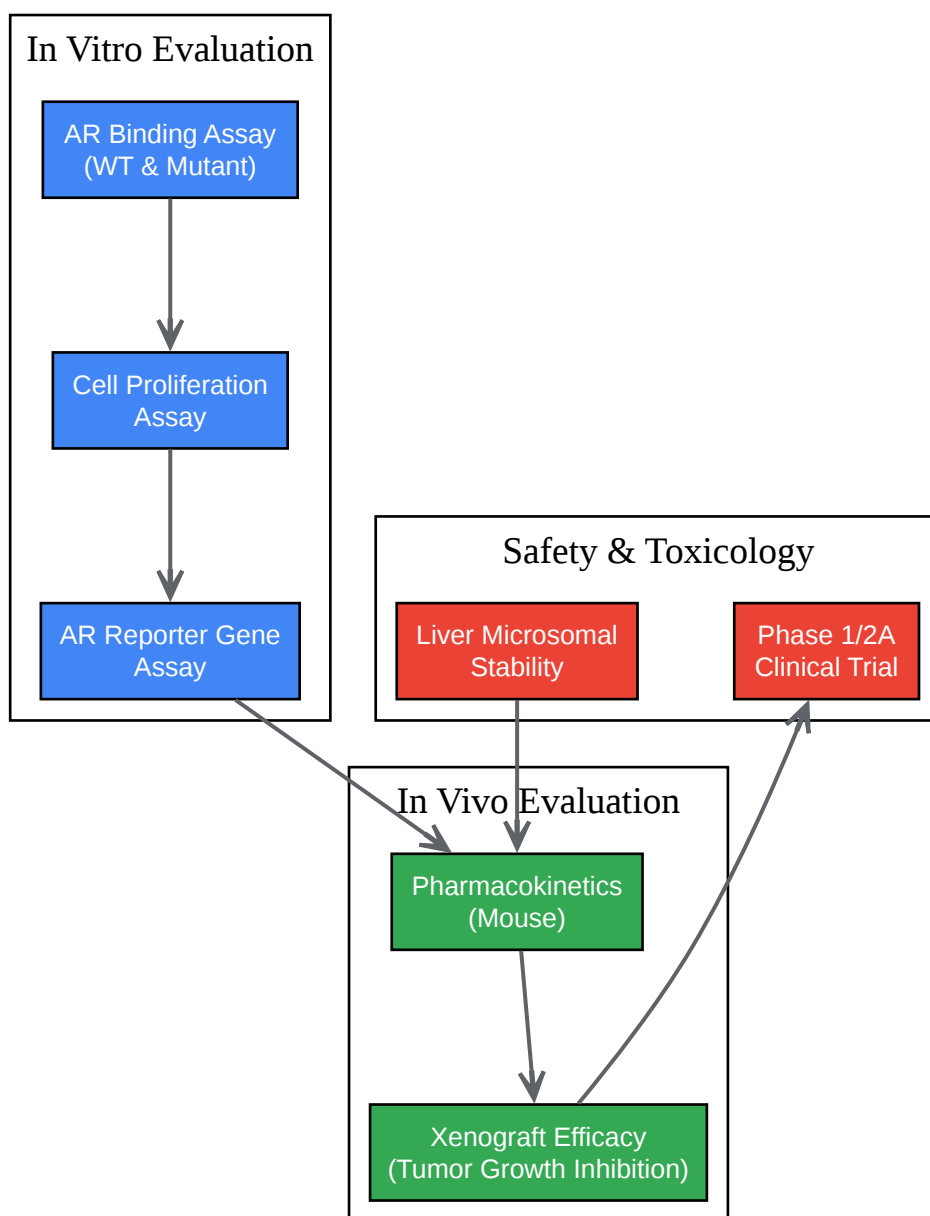
### JNJ-63576253 Mechanism of Action in Androgen Receptor Signaling



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Caption: **JNJ-63576253** blocks androgen binding to the AR, preventing downstream signaling and tumor growth.

## General Experimental Workflow for Preclinical Evaluation



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Caption: A generalized workflow for the preclinical assessment of a novel AR antagonist like **JNJ-63576253**.

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